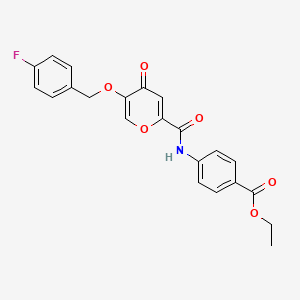

ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FNO6/c1-2-28-22(27)15-5-9-17(10-6-15)24-21(26)19-11-18(25)20(13-30-19)29-12-14-3-7-16(23)8-4-14/h3-11,13H,2,12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVLJIIQWFSTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 411.385 g/mol. The compound features a pyranone ring, which is crucial for its biological interactions, along with various substituents that enhance its lipophilicity and specificity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanism of action involves:

- Binding to Target Proteins : The fluorobenzyl and methoxyphenyl groups facilitate binding to hydrophobic pockets in target proteins, while the pyranone ring forms hydrogen bonds with amino acid residues.

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for various enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting conditions like depression and anxiety .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance:

- Cell Line Studies : Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines ranged from 10 to 20 µM, indicating significant potency.

Neuroprotective Effects

The compound's ability to inhibit MAO enzymes suggests potential neuroprotective effects:

- Inhibition Studies : In vitro assays demonstrated that this compound acts as a selective inhibitor of MAO-A and MAO-B, with IC50 values comparable to established MAO inhibitors like selegiline . This inhibition can lead to enhanced neurotransmitter availability, providing therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Compound X with structurally related compounds, emphasizing key substituents and their implications:

Key Observations:

- Fluorinated Moieties : Both Compound X and its Bidachem analog (CAS:1021060-60-5) incorporate a 4-fluorobenzyl group, which enhances metabolic stability and binding affinity in pesticidal compounds due to fluorine’s electronegativity .

- Ester vs. Amide Linkages : Compound X’s ethyl benzoate ester contrasts with the alkylamide in the Bidachem analog. Esters generally exhibit higher volatility but lower hydrolytic stability compared to amides, affecting environmental persistence .

- Heterocyclic Cores: Pyranone (Compound X) and pyrimidine (chlorimuron) cores are common in agrochemicals. Pyranones are associated with antifungal activity, while pyrimidines often target enzyme systems (e.g., acetolactate synthase in sulfonylureas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.